![molecular formula C9H17NO B13565469 (1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
(1-Methoxyspiro[3.3]heptan-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxyspiro[33]heptan-1-yl)methanamine is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyspiro[3.3]heptan-1-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach is to use a spirocyclic ketone as the starting material, which undergoes a series of reactions including reduction, methoxylation, and amination to yield the desired compound. The reaction conditions often involve the use of reducing agents like sodium borohydride, methanol as a solvent, and amine sources such as ammonia or primary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxyspiro[3.3]heptan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while nucleophilic substitution can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
(1-Methoxyspiro[3.3]heptan-1-yl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique physical and chemical properties
Mecanismo De Acción
The mechanism of action of (1-Methoxyspiro[3.3]heptan-1-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy group may participate in hydrogen bonding or hydrophobic interactions, while the methanamine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine: Similar spirocyclic structure with fluorine atoms instead of a methoxy group.
(6-Methoxyspiro[3.3]heptan-2-yl)methanamine: Similar structure with the methoxy group at a different position.
(3-Methoxyspiro[3.3]heptan-1-yl)methanamine: Similar structure with the methoxy group at the same position but different stereochemistry.
Uniqueness
(1-Methoxyspiro[3.3]heptan-1-yl)methanamine is unique due to its specific arrangement of functional groups and the spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
(3-methoxyspiro[3.3]heptan-3-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-11-9(7-10)6-5-8(9)3-2-4-8/h2-7,10H2,1H3 |
Clave InChI |
MKQWWCJNAQYRPD-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCC12CCC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


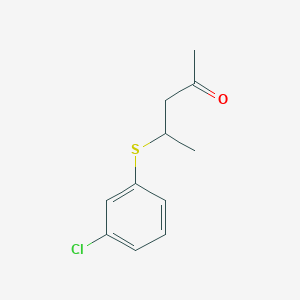
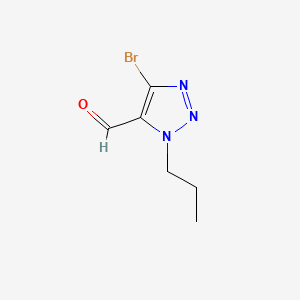
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)
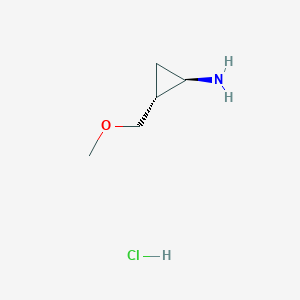
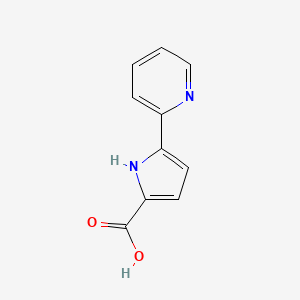
![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)

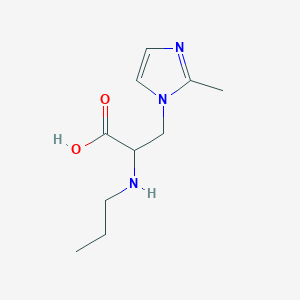
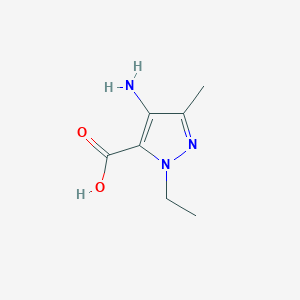

![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)
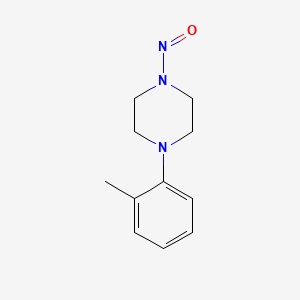
![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
